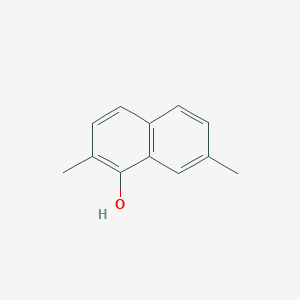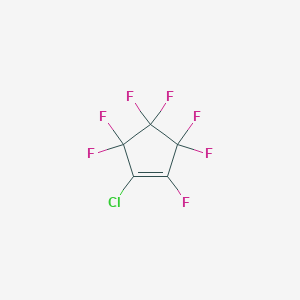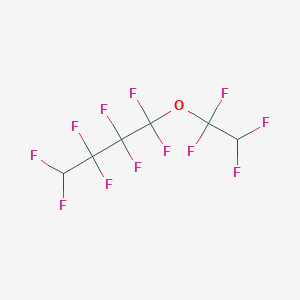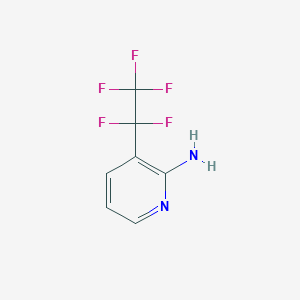
3-(Perfluoroethyl)pyridin-2-amine
Descripción general
Descripción
3-(Perfluoroethyl)pyridin-2-amine is a chemical compound with the molecular formula C7H5F5N2. It has a molecular weight of 212.12. It is also known as 3-(1,1,2,2,2-pentafluoroethyl)pyridin-2-amine .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as 3-(Perfluoroethyl)pyridin-2-amine, is a topic of interest due to their unique physical, chemical, and biological properties . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . The synthesis of fluoropyridines remains a challenging problem .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(Perfluoroethyl)pyridin-2-amine include a molecular weight of 248.58 and a melting point of 127-128 degrees Celsius . It is a powder at room temperature .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Development
3-(Perfluoroethyl)pyridin-2-amine has attracted attention in medicinal chemistry due to its unique properties. Researchers explore its potential as a building block for novel drug candidates. The presence of perfluoroalkyl groups can enhance drug stability, bioavailability, and metabolic resistance. By incorporating this compound into drug scaffolds, scientists aim to create more effective and selective pharmaceuticals .
Fluorine-Containing Imaging Agents
Fluorine-18 (18F) is a widely used positron-emitting radionuclide for PET (positron emission tomography) imaging. Researchers have investigated 18F-substituted pyridines, including 3-(Perfluoroethyl)pyridin-2-amine, as potential imaging agents. These compounds allow non-invasive visualization of biological processes, such as tumor metabolism, inflammation, and receptor binding. Their high specificity and low background signal make them valuable tools in molecular imaging .
Radiobiology and Cancer Research
Fluorinated compounds play a crucial role in radiotherapy. 3-(Perfluoroethyl)pyridin-2-amine, when labeled with fluorine-18, could serve as a radiotracer for targeted cancer therapy. Researchers investigate its accumulation in tumor tissues and its potential use in personalized treatment planning. Understanding its biodistribution and pharmacokinetics is essential for optimizing radiotherapy protocols .
Agricultural Chemistry
Fluorine-containing compounds have found applications in agriculture. By introducing fluorine atoms into lead structures, researchers aim to enhance the properties of agrochemicals. While 3-(Perfluoroethyl)pyridin-2-amine itself may not be directly used as a pesticide, its derivatives could contribute to the development of more efficient and environmentally friendly crop protection agents .
Materials Science and Surface Modification
Perfluoroalkyl compounds exhibit remarkable hydrophobicity and oleophobicity. Researchers explore their use in surface coatings, self-cleaning materials, and anti-fouling coatings. 3-(Perfluoroethyl)pyridin-2-amine could serve as a precursor for functionalized polymers or coatings that repel water, oils, and contaminants .
Fluorinated Building Blocks in Organic Synthesis
3-(Perfluoroethyl)pyridin-2-amine can be a valuable synthetic intermediate. Chemists use it to introduce perfluoroalkyl groups into various organic molecules. These modified compounds find applications in diverse fields, including materials science, catalysis, and bioorganic chemistry. The unique reactivity of fluorinated pyridines allows for the creation of complex structures with tailored properties .
Shestopalov, A. M., Rodinovskaya, L. A., Mortikov, V. Y., & Fedorov, A. E. (2014). Synthesis of Fluorinated Pyridines. In Fluorine in Heterocyclic Chemistry (Vol. 2, pp. 1–58). Springer. Link
Safety and Hazards
Mecanismo De Acción
Biochemical Pathways
Pyrimidin-2-amines, like 3-(Perfluoroethyl)pyridin-2-amine, serve as a starting material for the production of fused heterocycles, including imidazo-derivatives that possess significant biological activities . These activities are similar to those of antiviral and immunosuppressive agents .
Result of Action
For instance, a specific compound, (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine, had the best control effect on corn rust with EC50 values of 0.60 mg/L, versus commercial fungicide tebuconazole (1.65 mg/L) .
Propiedades
IUPAC Name |
3-(1,1,2,2,2-pentafluoroethyl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F5N2/c8-6(9,7(10,11)12)4-2-1-3-14-5(4)13/h1-3H,(H2,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWGQQYGHPAZBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)C(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F5N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Perfluoroethyl)pyridin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




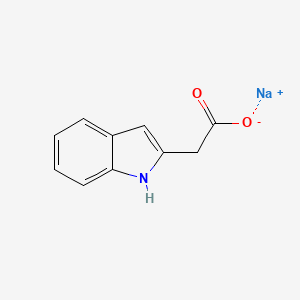
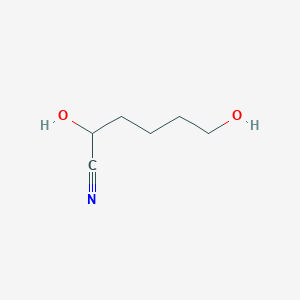

![1-(4-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B3040219.png)
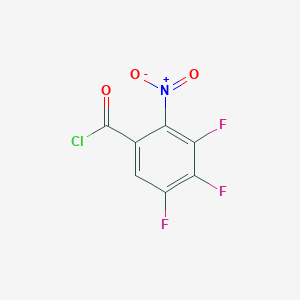
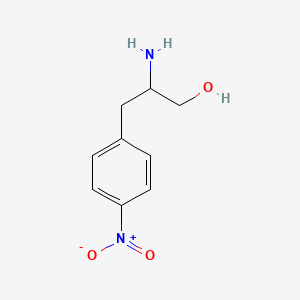

![(1S,4R)-2-Azabicyclo[2.2.1]heptane](/img/structure/B3040226.png)


